molecular formula C8H13NO4 B14732898 5,5-Dimethyl-6-(nitromethyl)tetrahydro-2h-pyran-2-one CAS No. 6288-60-4

5,5-Dimethyl-6-(nitromethyl)tetrahydro-2h-pyran-2-one

Cat. No.: B14732898
CAS No.: 6288-60-4
M. Wt: 187.19 g/mol
InChI Key: GCSFGAHTEKGJPP-UHFFFAOYSA-N
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Description

5,5-Dimethyl-6-(nitromethyl)tetrahydro-2H-pyran-2-one:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-6-(nitromethyl)tetrahydro-2H-pyran-2-one can be achieved through several synthetic routes. One common method involves the nitration of 5,5-dimethyltetrahydro-2H-pyran-2-one. The reaction typically requires the use of a nitrating agent such as nitric acid (HNO3) in the presence of a catalyst like sulfuric acid (H2SO4). The reaction conditions, including temperature and reaction time, need to be carefully controlled to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration processes. These processes are designed to maximize yield and purity while minimizing the production of by-products. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-6-(nitromethyl)tetrahydro-2H-pyran-2-one undergoes various chemical reactions, including:

    Oxidation: The nitromethyl group can be oxidized to form nitro compounds.

    Reduction: The nitro group can be reduced to an amine group under appropriate conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Nitro compounds.

    Reduction: Amines.

    Substitution: Various substituted pyranones depending on the nucleophile used.

Scientific Research Applications

5,5-Dimethyl-6-(nitromethyl)tetrahydro-2H-pyran-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-6-(nitromethyl)tetrahydro-2H-pyran-2-one depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, potentially leading to cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

  • Tetrahydro-5,6-dimethyl-2H-pyran-2-one
  • Tetrahydro-6,6-dimethyl-2H-pyran-2-one
  • 2H-Pyran-2-one, tetrahydro-6-methyl-

Uniqueness

5,5-Dimethyl-6-(nitromethyl)tetrahydro-2H-pyran-2-one is unique due to the presence of both the nitromethyl and dimethyl groups on the pyranone ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Properties

CAS No.

6288-60-4

Molecular Formula

C8H13NO4

Molecular Weight

187.19 g/mol

IUPAC Name

5,5-dimethyl-6-(nitromethyl)oxan-2-one

InChI

InChI=1S/C8H13NO4/c1-8(2)4-3-7(10)13-6(8)5-9(11)12/h6H,3-5H2,1-2H3

InChI Key

GCSFGAHTEKGJPP-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(=O)OC1C[N+](=O)[O-])C

Origin of Product

United States

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